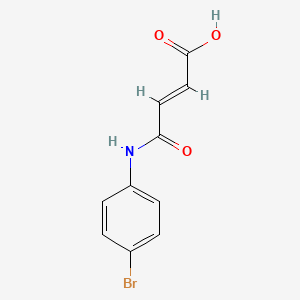

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid

CAS No.: 843664-90-4

Cat. No.: VC7896155

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 843664-90-4 |

|---|---|

| Molecular Formula | C10H8BrNO3 |

| Molecular Weight | 270.08 g/mol |

| IUPAC Name | (E)-4-(4-bromoanilino)-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ |

| Standard InChI Key | DSNFUZCLEZJCRN-AATRIKPKSA-N |

| Isomeric SMILES | C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Br |

| SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br |

Introduction

Chemical Identity and Nomenclature

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid belongs to the class of α,β-unsaturated carbamoyl carboxylic acids. Key identifiers include:

-

Synonyms:

The compound’s structure features a 4-bromophenyl group attached to a carbamoyl moiety, which is conjugated to a prop-2-enoic acid backbone. The trans (E) configuration is evident from the SMILES notation: C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Br .

Physical and Chemical Properties

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 270.08 g/mol | |

| Molecular Formula | C₁₀H₈BrNO₃ | |

| Melting Point | Not explicitly reported | – |

| Boiling Point | Not explicitly reported | – |

| Density | Not explicitly reported | – |

Research Applications and Biochemical Relevance

Structural and Conformational Studies

The compound’s E-configuration and planar structure enable hydrogen bonding and π-π interactions, as observed in related brominated carbamoyl acids. For instance, crystallographic studies of analogous compounds reveal:

-

Hydrogen Bonding Networks: Dimerization and polymeric chains via carboxylic acid and amide groups .

-

Molecular Packing: Stacking interactions between aromatic bromophenyl rings .

Supplier Information

Note: Additional suppliers include CarbOne Scientific, Ryan Scientific, and UK Green Scientific .

Environmental and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume